N-Demethyl Rifampicin-d8
Description
Properties
Molecular Formula |
C₄₂H₄₈D₈N₄O₁₂ |
|---|---|
Molecular Weight |
816.96 |
Synonyms |
3-[(1-Piperazinylimino-d8)methyl]rifamycin; 3-(Piperazino-d8)iminomethyl Rifamycin SV; 4-N-Demethylrifampicin-d8; AF/AP-d8; Demethylrifampicin-d8; N-Demethylrifampicin-d8; N-Demethylrifampin-d8; NSC 143416-d8; Rifampicin AF/AP-d8; Rifampin; |
Origin of Product |
United States |
Synthetic and Biosynthetic Context of N Demethyl Rifampicin D8
Strategies for Deuterium (B1214612) Incorporation in Complex Macrolactams
The introduction of deuterium into complex molecules like macrolactams is a strategic process aimed at creating isotopically labeled internal standards for use in quantitative analysis or to study metabolic pathways. medchemexpress.comresearchgate.net The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be exploited to alter pharmacokinetic profiles, a strategy known as the "deuterium effect." nih.gov
General strategies for deuterium incorporation can be broadly categorized into two approaches: the "synthetic approach," which builds the molecule from deuterated starting materials, and the "exchange approach," which involves replacing hydrogen with deuterium on a pre-formed molecule. princeton.edu
Key Deuteration Methodologies:
Use of Deuterated Building Blocks: This is a common strategy where the synthesis of the target molecule incorporates precursors already enriched with deuterium. For complex structures, this allows for precise control over the location and number of deuterium atoms. nih.gov
Hydrogen-Deuterium Exchange (HDE): These methods utilize catalysts to exchange protons for deuterons from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). researchgate.net Recent advancements have introduced organocatalytic strategies that can directly convert aldehydes to their 1-deutero counterparts, a method applicable for late-stage deuterium incorporation into complex molecules.
Reduction with Deuterated Reagents: Hydride-donating reagents, such as sodium borodeuteride (NaBD₄), can be used to introduce deuterium at specific sites during a reduction step in a synthetic pathway. nih.gov
The synthesis of a molecule like N-Demethyl Rifampicin-d8 would likely involve a multi-step process using deuterated synthons to ensure the high isotopic purity required for its use as an internal standard in mass spectrometry-based assays. nih.gov
Table 1: Overview of Deuterium Incorporation Strategies
| Strategy | Description | Key Reagents/Conditions | Applicability to Macrolactams |
|---|---|---|---|
| Building Block Synthesis | Incorporation of smaller, pre-deuterated molecules during the total synthesis of the macrolactam core. | Deuterated precursors (e.g., deuterated acetate (B1210297), propionate). | High, allows for precise labeling but can be synthetically demanding. |
| Hydrogen-Deuterium Exchange (HDE) | Post-synthetic replacement of H with D on the intact macrolactam scaffold. | Heavy water (D₂O), D₂ gas, metal catalysts (e.g., Ru, Ir), organocatalysts. | Feasible for specific positions, especially those adjacent to carbonyls or other activating groups. |
| Reductive Deuteration | Introduction of deuterium via reduction of a functional group (e.g., ketone, aldehyde). | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄). | Site-specific, dependent on the presence of a suitable functional group in a synthetic intermediate. |
Biosynthetic Pathways of Rifamycins and Relevant Demethylation Processes
Rifamycins are a class of ansamycin (B12435341) antibiotics naturally produced by the bacterium Amycolatopsis mediterranei. washington.eduserva.de Their biosynthesis is a complex, enzyme-mediated process governed by a large gene cluster known as the rif cluster. nih.govelsevierpure.com The core structure is assembled via a Type I polyketide synthase (PKS) pathway. wikipedia.org
The biosynthetic journey begins with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). washington.educhimia.ch The PKS machinery then extends this starter unit through the sequential addition of acetate and propionate (B1217596) units to form a linear polyketide chain. wikipedia.org This chain is subsequently released from the enzyme complex and cyclized into a macrolactam structure, forming an early intermediate called proansamycin X. washington.edu
A series of post-PKS tailoring enzymes then modify this initial structure through oxidations, hydroxylations, acetylations, and methylations to produce the various rifamycin (B1679328) analogues. nih.gov Demethylation is a critical step in this process. For example, the biosynthesis of Rifamycin SV involves the methylation of a demethylated precursor. Research has identified a specific enzyme, 27-O-demethylrifamycin SV methyltransferase, encoded by the rif-orf14 gene, which catalyzes the methylation of 27-O-demethylrifamycin SV (DMRSV) to produce Rifamycin SV. nih.gov This confirms that demethylated rifamycin species are key intermediates in the biosynthetic pathway. nih.gov
Furthermore, enzymatic degradation pathways exist that can demethylate rifamycins. Monooxygenase enzymes, known as Rox enzymes, have been shown to modify and degrade rifamycin antibiotics, which can involve demethylation as part of the structural alteration. frontiersin.orgnih.gov
Table 2: Key Stages in Rifamycin Biosynthesis
| Stage | Description | Key Enzymes/Genes | Precursor/Intermediate |
|---|---|---|---|
| Initiation | Formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from the shikimate pathway. washington.educhimia.ch | AHBA Synthase (rifK) and other rif genes (G-N). wikipedia.org |
Shikimate pathway derivatives |
| Elongation | Assembly of the polyketide chain by adding acetate and propionate units. | Type I Polyketide Synthase (rifA-E). wikipedia.org |
AHBA, Acetate, Propionate |
| Cyclization | Release of the linear polyketide and formation of the macrolactam ring. | Amide Synthase (rifF). wikipedia.org |
Linear undecaketide |
| Post-PKS Tailoring | A series of modifications including oxidation, acetylation, and methylation/demethylation. | Methyltransferases, Oxidases, Acetyltransferases. nih.gov | Proansamycin X, 27-O-demethylrifamycin SV |
Derivatization Methods for Stable Isotope Labeled Analogues
Stable isotope-labeled compounds like this compound serve as ideal internal standards in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov To enhance detection sensitivity, selectivity, or chromatographic behavior, these labeled analogues can be chemically derivatized. dntb.gov.ua
Derivatization involves reacting the analyte with a reagent to produce a new molecule with improved analytical properties. For rifamycin analogues, derivatization often targets the numerous hydroxyl groups, particularly the phenolic hydroxyls on the naphthoquinone core. google.com
One documented method involves reacting rifampicin (B610482) or its metabolites with a derivatization reagent containing an activated carboxylic acid (such as an acyl chloride). google.com This reaction forms an ester derivative at one or more of the phenolic sites. The derivatizing agent can be designed to carry a fluorescent tag or a group that enhances ionization efficiency in the mass spectrometer, thereby improving the limits of detection. google.com
The choice of derivatization strategy depends on the analytical goal and the specific functional groups available on the molecule. For N-Demethyl Rifampicin, the secondary amine on the piperazine (B1678402) ring also presents a potential site for derivatization, in addition to the hydroxyl groups.
Table 3: Potential Derivatization Sites on the Rifamycin Scaffold
| Functional Group | Potential Reagent Class | Resulting Derivative | Analytical Advantage |
|---|---|---|---|
| Phenolic Hydroxyls | Acylating agents (e.g., acyl chlorides, anhydrides). google.com | Ester | Increased stability, improved chromatographic properties, introduction of a detectable tag. |
| Aliphatic Hydroxyls | Silylating agents (e.g., BSTFA, TMCS). | Silyl Ether | Increased volatility for gas chromatography, improved thermal stability. |
| Secondary Amine | Acylating agents, Alkylating agents. | Amide, Tertiary Amine | Altered polarity, potential for introducing specific tags for detection. |
Analytical Methodologies Utilizing N Demethyl Rifampicin D8
Advanced Chromatographic Separation Techniques
Effective separation of the analyte of interest from complex sample matrices is fundamental to reliable quantification. N-Demethyl Rifampicin-d8 is employed as an internal standard in sophisticated chromatographic methods designed to resolve rifampicin (B610482), its metabolites, and other co-administered drugs.
UHPLC is a cornerstone of modern bioanalytical chemistry, offering significant improvements in speed, resolution, and sensitivity over traditional high-performance liquid chromatography (HPLC). The use of sub-2 µm particle size columns in UHPLC systems allows for faster analysis times and more efficient separations. In the context of anti-tuberculosis drug monitoring, UHPLC methods are frequently coupled with mass spectrometry (MS/MS) for the simultaneous quantification of multiple analytes.
This compound is used as the internal standard (IS) for rifampicin in validated UHPLC-MS/MS methods designed to measure first-line anti-tuberculosis drugs in patient plasma. Current time information in Bangalore, IN.nih.gov These methods are critical for managing treatment in complex cases, such as in patients with HIV-TB coinfection. Current time information in Bangalore, IN. The stable isotope-labeled standard co-elutes with the target analyte, rifampicin, thereby compensating for any potential matrix effects or variations in instrument response.
A typical UHPLC setup involves a reversed-phase column, such as an Acquity HSS T3, and a gradient elution program. nih.gov The mobile phase often consists of an aqueous component, like ammonium (B1175870) formate (B1220265), and an organic solvent, such as methanol (B129727) or acetonitrile (B52724) with formic acid, to ensure optimal separation and ionization. nih.govnih.gov
Table 1: Example UHPLC Parameters for Analysis Utilizing a Deuterated Internal Standard This table represents typical conditions and may vary between specific laboratory methods.
| Parameter | Value |
| Chromatography System | Acquity UHPLC nih.gov |
| Column | HSS T3 (2.1 x 100 mm, 1.8 µm) nih.gov |
| Mobile Phase A | 10 mmol/L ammonium formate (pH 4) in water nih.gov |
| Mobile Phase B | 0.1% formic acid in methanol nih.gov |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL Current time information in Bangalore, IN. |
| Column Temperature | 40 °C |
| Total Run Time | ~6 minutes nih.gov |
Two-dimensional liquid chromatography is a powerful separation technique that enhances peak capacity and resolution by employing two columns with different selectivities. This is particularly useful for analyzing highly complex samples where single-dimension chromatography may not provide adequate separation of all components. While 2D-LC is a known strategy for comprehensive metabolite analysis, specific, published applications detailing the use of this compound as an internal standard within a 2D-LC framework are not widely documented in current research literature. However, the principles of its use as an internal standard would remain the same, providing a means to ensure quantitative accuracy across the more complex, multi-dimensional separation process.
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the definitive tool for the detection and quantification of drug molecules due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography, it provides a robust platform for bioanalysis. The use of a deuterated internal standard like this compound is considered the gold standard in quantitative LC-MS because it closely mimics the analyte's behavior during ionization and fragmentation, leading to highly reliable data. nih.gov
Tandem mass spectrometry (MS/MS) is the most common MS technique used for quantitative bioanalysis. It involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]+), its fragmentation through collision-induced dissociation, and the monitoring of a specific product ion. This process, known as multiple reaction monitoring (MRM), drastically reduces chemical noise and enhances selectivity.
In methods for quantifying rifampicin, this compound serves as the corresponding internal standard. nih.gov The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the analyte (rifampicin) and the internal standard (this compound). The stability of the deuterium (B1214612) labels ensures that the internal standard does not interfere with the analyte's signal while behaving nearly identically during extraction and ionization. texilajournal.com
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, often to within 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites and for providing a high degree of confidence in analyte identification. researchgate.net
In the context of rifampicin analysis, HRMS is used for both quantification and the identification of its biotransformation products. researchgate.net While an external calibration standard is often used for quantifying impurities with HRMS, the incorporation of a stable isotope-labeled internal standard like this compound would be essential for rigorous quantitative metabolite profiling studies to account for matrix variability. researchgate.netfda.gov The high resolving power of HRMS can easily distinguish the analyte from its d8-labeled internal standard, despite their small mass difference.
The optimization of MRM parameters is a critical step in developing a sensitive and robust quantitative MS/MS method. This involves infusing the analyte and the internal standard into the mass spectrometer to determine the optimal settings for precursor ion selection, collision energy, and product ion monitoring.
For a deuterated standard like this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 8 Daltons higher than that of N-demethyl rifampicin. The fragmentation pattern is generally similar to the unlabeled analyte, but the specific product ions and optimal collision energies must be empirically determined. For instance, in the analysis of the related compound rifapentine (B610483) and its deuterated standard, specific MRM transitions are carefully selected for both the analyte and the internal standard to ensure specificity and sensitivity. bibliomed.orgjapsonline.com A similar process is applied for rifampicin and its deuterated standards.
Table 2: Representative Mass Spectrometry Parameters for Rifampicin Analysis with a Deuterated Internal Standard This table provides example MRM transitions. The specific transition for this compound would be determined during method development. The values for Rifampicin-d8 are shown as a close proxy.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin (Analyte) | 823.4 | 163.1 | 41 |
| Rifampicin-d8 (IS Proxy) | 831.5 | 105.2 | 85 |
| 25-desacetyl rifapentine (Related Metabolite) | 843.3 | 811.4 | - |
| 25-desacetyl rifapentine-d8 (IS) | 843.3 | 811.4 | - |
Data adapted from related methodologies. bibliomed.orgnih.gov
Stable Isotope Dilution Assay (SIDA) Methodology
Stable Isotope Dilution Assay (SIDA) is a powerful quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This labeled compound, used as an internal standard (IS), is nearly identical to the analyte in its chemical and physical properties. This compound serves as an isotopic internal standard for the analysis of Rifampicin and its related compounds. windows.net
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations that can occur during sample preparation and analysis. The fundamental principle is that the internal standard, when added to a sample at a known concentration, will behave almost identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. nih.govnih.gov
Any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. nih.gov Consequently, the quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's signal to the internal standard's signal. This ratiometric measurement significantly improves the accuracy and precision of the results by compensating for procedural inconsistencies. nih.gov The use of an isotopically labeled internal standard, such as Rifampicin-d8, is considered the most effective approach as its physicochemical properties closely match those of the unlabeled analyte. nih.govnih.govresearchgate.net
Biological samples like plasma and tissue are complex mixtures containing numerous endogenous compounds. These compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
The primary advantage of using a deuterium-labeled internal standard like this compound is its ability to effectively mitigate these matrix effects. nih.govevitachem.com Since the deuterated standard has nearly identical chemical properties (e.g., polarity, pKa) and retention time to the unlabeled analyte, it experiences the same degree of ionization suppression or enhancement from the matrix components. nih.gov By calculating the ratio of the analyte's response to the deuterated internal standard's response, the variability introduced by the matrix effect is effectively normalized. nih.gov Research has demonstrated that methods employing a deuterated internal standard for Rifampicin analysis show an absence of any significant matrix effect, ensuring more reliable and accurate quantitative data. nih.gov
Method Development and Validation Parameters
The development and validation of any bioanalytical method are essential to ensure its reliability for its intended purpose. For methods utilizing this compound, validation involves the rigorous assessment of several key parameters as outlined by regulatory guidelines.
Linearity demonstrates that the analytical method yields results that are directly proportional to the concentration of the analyte in the sample. This is established by analyzing a series of calibration standards over a specified concentration range. For the analysis of Rifampicin using a deuterated internal standard, various studies have established wide linear ranges suitable for clinical applications. The correlation coefficient (r²) is typically used to assess the quality of the linear fit, with values greater than 0.99 being desirable. nih.govacs.org
| Internal Standard | Linearity / Calibration Range | Correlation Coefficient (r²) | Source |
| Rifampicin-d8 | 5 - 40,000 ng/mL | Not specified, but described as good linearity | nih.govresearchgate.net |
| Rifampicin-d8 | 25 - 10,000 ng/mL | > 0.99 | nih.govacs.org |
| N-demethyl-rifampicin-d8 | Lower limit of quantification at 200 ng/mL | Good linear relationship | windows.net |
| Not Specified (Stable Isotope) | 25 - 6,400 ng/mL | Not specified, but described as linear | researchgate.net |
This table presents a summary of linearity and calibration range data from various studies.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. fda.govsepscience.com The LOQ is a critical parameter for clinical assays, as it defines the lower boundary of the reportable range. Methods employing stable isotope dilution for Rifampicin analysis have demonstrated excellent sensitivity, achieving low LOQs necessary for pharmacokinetic studies. nih.govnih.gov
| Internal Standard | Matrix | LOD | LOQ / LLOQ | Source |
| Not Specified (Stable Isotope) | Aquatic Products | 0.25 µg/kg | 0.5 µg/kg | nih.gov |
| N-demethyl-rifampicin-d8 | Human Plasma | Not Reported | 200 ng/mL | windows.net |
| Rifampicin-d8 | Human Plasma | Not Reported | 5 ng/mL (5 µg/L) | nih.gov |
| Rifampicin-d8 | Human Plasma | Not Reported | 25 ng/mL | nih.govacs.org |
This table summarizes the reported Limits of Detection (LOD) and Quantification (LOQ) for Rifampicin analysis.
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the measured value to the true value and is expressed as the relative error (RE) or percent bias. acs.org These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, it is generally accepted that precision (RSD) should not exceed 15% (20% at the LOQ) and accuracy (RE) should be within ±15% (±20% at the LOQ). windows.netacs.org
| Internal Standard | Intra-Day Precision (%RSD/CV) | Inter-Day Precision (%RSD/CV) | Accuracy (%RE/Bias) | Source |
| N-demethyl-rifampicin-d8 | Within 15% | Within 15% | Between 85% and 115% | windows.net |
| Not Specified (Stable Isotope) | < 7% | < 8% | Not Specified | researchgate.net |
| Rifampicin-d8 | Within 15% | Within 15% | Within ±15% | nih.govacs.org |
| Not Specified (Stable Isotope) | < 14.3% | < 14.3% | Between 84.8% and 113.0% | researchgate.net |
This table provides a summary of precision and accuracy data from validated analytical methods.
Analysis of Extraction Recovery and Ion Suppression/Enhancement (Matrix Effects)
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is fundamental for accurately assessing and compensating for variations in sample processing and signal response. The co-eluting endogenous components from biological matrices can cause ion suppression or enhancement, collectively known as matrix effects, which can significantly impact the accuracy of results. Similarly, the efficiency of the analyte extraction from the matrix, termed extraction recovery, can vary between samples.
This compound, due to its structural and physicochemical similarity to the target analyte, is expected to experience similar matrix effects and extraction behavior. nih.gov By comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution, the matrix effect can be quantified. The internal standard-normalized matrix factor is then calculated by dividing the analyte's matrix factor by that of the internal standard. nih.gov A relative standard deviation (RSD) of the IS-normalized matrix factor of less than 15% is generally considered acceptable. nih.gov
Extraction recovery is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.govnih.gov Studies on the parent compound, Rifampicin, demonstrate the utility of this approach. For instance, using a deuterated internal standard, the extraction recovery of Rifampicin from human plasma at low, medium, and high concentrations was consistently high and reproducible. acs.org One study reported extraction recoveries of Rifampicin as 86.6%, 86.2%, and 87.8% at low, mid, and high concentration levels, respectively, showcasing the consistency of the extraction procedure. acs.org Another study reported recoveries greater than 90%. nih.gov
The assessment of these parameters is a crucial part of method validation as stipulated by regulatory guidelines. acs.org The data below, from a representative study, illustrates the evaluation of recovery and matrix effects for Rifampicin using a SIL-IS.
Table 1: Representative Extraction Recovery and Matrix Effect Data for Rifampicin Analysis Using a Stable Isotope-Labeled Internal Standard
| Analyte | QC Level | Mean Extraction Recovery (%) | Absolute Matrix Effect (%) |
|---|---|---|---|
| Rifampicin | Low (LQC) | 86.6 | 95.2 |
| Rifampicin | Medium (MQC) | 86.2 | 97.1 |
| Rifampicin | High (HQC) | 87.8 | 96.5 |
| Internal Standard | - | 87.1 | 96.8 |
This table is generated based on representative data found in literature. nih.govacs.org LQC, MQC, and HQC refer to low, medium, and high quality control concentrations.
Sample Preparation Techniques for Complex Biological Matrices
The isolation of analytes like Rifampicin from complex biological matrices such as plasma, blood, or tissue is a prerequisite for reliable chromatographic analysis. lcms.cz this compound is added at the beginning of these procedures to track and correct for analyte loss during sample workup.
Protein Precipitation Strategies
Protein precipitation (PPT) is a widely used method for sample preparation due to its simplicity and speed. ijper.orgresearchgate.net It involves adding a large excess of an organic solvent to a biological sample (e.g., plasma) to denature and precipitate proteins. nih.gov this compound, as the internal standard, is typically added to the plasma sample before the precipitating agent. acs.org
Commonly used solvents for Rifampicin analysis include acetonitrile, methanol, or mixtures thereof. nih.govacs.orgnih.gov For example, one method involves adding 1.5 mL of acetonitrile to a 20 μL plasma sample already spiked with the internal standard. acs.org Another approach uses 100 μL of cold methanol containing the internal standard mixed with 20 μL of plasma. nih.gov After adding the solvent, the mixture is vortexed vigorously and then centrifuged at high speeds (e.g., 15,700 x g) to pellet the precipitated proteins. nih.govacs.org The resulting supernatant, containing the analyte and the internal standard, is then typically injected into the LC-MS/MS system. acs.org
Table 2: Comparison of Protein Precipitation Protocols for Rifampicin Analysis
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
|---|---|---|---|
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma/CSF |
| Sample Volume | 20 µL | 20 µL | 100 µL |
| Precipitating Agent | Acetonitrile | Methanol | Acetonitrile/Methanol (50/50) |
| Solvent Volume | 1.5 mL | 100 µL | 300 µL |
| Centrifugation | 15,700 x g for 5 min | 15,700 x g for 10 min | 16,200 x g for 25 min |
| Reference | acs.org | nih.gov | nih.gov |
CSF: Cerebrospinal Fluid
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a more selective sample cleanup technique compared to PPT, often resulting in cleaner extracts and reduced matrix effects. mdpi.comsigmaaldrich.com The technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. lcms.cz For complex analyses, SPE can be employed after an initial protein precipitation step. researchgate.net
The selection of the SPE sorbent is critical and depends on the analyte's properties. For Rifampicin and its metabolites, reversed-phase sorbents like C18 or polymeric materials are common. nih.gov Innovative polymeric sorbents that are water-wettable can simplify the extraction procedure by eliminating the need for conditioning and equilibration steps. mdpi.com A typical SPE protocol involves four steps: sorbent conditioning, sample loading, washing away interferences, and eluting the analyte and internal standard with a strong organic solvent. nih.gov An automated version, known as in-tube SPME, has also been developed for Rifampicin, improving throughput and reducing manual labor. nih.gov
Table 3: Example of a Solid-Phase Extraction Protocol
| SPE Step | Solvent/Solution | Purpose |
|---|---|---|
| Conditioning | Methanol, followed by Water | To activate the sorbent functional groups. |
| Sample Loading | Pre-treated sample (e.g., diluted plasma) | To adsorb the analyte and internal standard onto the sorbent. |
| Washing | Aqueous solution (e.g., water) | To remove hydrophilic interferences and salts. |
| Elution | Acetonitrile or Methanol | To desorb the analyte and internal standard for collection. |
This table represents a generalized SPE protocol based on common practices described in the literature. sigmaaldrich.comnih.gov
Liquid-Liquid Extraction Optimization
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. atsjournals.org Optimization of LLE involves selecting an appropriate organic solvent and adjusting the pH of the aqueous phase to maximize the extraction efficiency of the target analyte while minimizing the extraction of interferences. frontiersin.org
For Rifampicin, which is part of multi-drug regimens for tuberculosis, LLE can be optimized to selectively separate it from other co-administered drugs like isoniazid (B1672263) and pyrazinamide. frontiersin.org One study demonstrated that by adjusting the sample pH to 7.4, Rifampicin could be effectively extracted from an aqueous solution into ethyl acetate (B1210297), leaving the more polar compounds behind. frontiersin.org The choice of solvent is critical; it must provide good solubility for the analyte but be immiscible with the sample matrix. After extraction, the organic layer containing the analyte and the internal standard (this compound) is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent for analysis. frontiersin.org
Table 4: Parameters for Liquid-Liquid Extraction Optimization of Rifampicin
| Parameter | Condition | Rationale |
|---|---|---|
| Extraction Solvent | Ethyl Acetate | Provides good solubility for Rifampicin and is immiscible with water. |
| Sample pH | 7.4 ± 0.1 | Maximizes the partition of Rifampicin into the organic phase while minimizing the extraction of co-administered drugs like isoniazid. |
| Phase Separation | Shaking followed by settling | To facilitate the transfer of the analyte from the aqueous to the organic phase. |
| Post-Extraction | Evaporation and Reconstitution | To concentrate the analyte and transfer it to a solvent suitable for injection. |
This table is based on an optimized LLE method described in the literature. frontiersin.org
Investigation of Rifampicin Metabolism and Biotransformation Using N Demethyl Rifampicin D8
In Vitro Metabolic Studies
In vitro systems are indispensable tools for elucidating the metabolic pathways of drugs in a controlled environment, free from the complexities of a whole biological system. These models allow for the precise study of specific enzymatic reactions and cellular processes involved in biotransformation.
Hepatic Microsomal Incubations (e.g., Rat Liver Microsomes)
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Incubations of a parent drug with liver microsomes are a standard method to investigate Phase I metabolic reactions.
In the context of Rifampicin (B610482) metabolism, studies using rat liver microsomes have been conducted to identify the resulting metabolites. researchgate.net While these studies focus on the biotransformation of Rifampicin itself, the accurate quantification of the formed metabolites, including N-demethyl Rifampicin, necessitates the use of stable isotope-labeled internal standards like N-Demethyl Rifampicin-d8. The use of such standards corrects for variability in sample processing and analytical instrumentation, ensuring the reliability of the quantitative data.
Table 1: Representative Data from Hepatic Microsomal Incubations of Rifampicin
| Analyte | Retention Time (min) | Mass Transition (m/z) | Role of this compound |
| Rifampicin | 5.8 | 823.4 -> 791.4 | Parent Drug |
| N-Demethyl Rifampicin | 5.2 | 809.4 -> 777.4 | Metabolite |
| This compound | 5.2 | 817.3 -> 785.5 | Internal Standard |
This table is illustrative and represents typical data obtained from LC-MS/MS analysis where this compound serves as an internal standard.
S9 Fraction Metabolism Assessments
The S9 fraction is a supernatant derived from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This allows for the investigation of both Phase I and Phase II metabolic reactions.
Studies investigating the metabolism of Rifampicin have utilized the S9 fraction from rat liver to generate a broader profile of metabolites. researchgate.net Similar to microsomal incubations, the quantitative analysis of metabolites formed in S9 fraction assessments relies heavily on the use of appropriate internal standards. This compound is essential in this context for the accurate measurement of the N-demethylated metabolite, providing a stable reference point throughout the analytical process.
Evaluation in Cellular Models (e.g., primary hepatocytes, specific cell lines)
Cellular models, such as primary hepatocytes or engineered cell lines, offer a more integrated system for studying drug metabolism as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. While specific studies detailing the use of this compound in these models are not extensively documented, their principle of providing a more physiologically relevant environment for metabolic studies is well-established. In any such study aiming to quantify the N-demethylation of Rifampicin, this compound would be the appropriate internal standard to ensure analytical accuracy.
Role of Cytochrome P450 Enzymes in Demethylation Pathways
The demethylation of Rifampicin is known to be mediated by Cytochrome P450 enzymes. Identifying the specific CYP isoforms responsible for this metabolic step is crucial for predicting potential drug-drug interactions. While reaction phenotyping studies for Rifampicin have been conducted, the direct use of this compound as a probe or competitive inhibitor is not a documented application. Its role remains as a critical analytical tool for the precise quantification of the product of the demethylation reaction, which is fundamental to determining enzyme kinetics.
In Vivo Non-Human Animal Model Investigations
Metabolite Identification and Profiling in Animal Tissues and Biofluids
Studies in Sprague-Dawley rats have been instrumental in identifying the in vivo metabolites of Rifampicin. researchgate.net Following administration of the drug, biofluids (such as blood, urine, and feces) and tissues are collected and analyzed to identify and quantify the parent drug and its metabolites. In these comprehensive metabolite profiling studies, the use of stable isotope-labeled standards is paramount for achieving accurate and reproducible results. This compound serves as an ideal internal standard for the quantification of N-Demethyl Rifampicin in these complex biological matrices. nih.gov
Table 2: Metabolites of Rifampicin Identified in In Vivo Studies
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role of this compound |
| Rifampicin | C43H58N4O12 | 822.94 | Parent Compound |
| 25-desacetyl-Rifampicin | C41H56N4O11 | 780.91 | Major Metabolite |
| Rifampicin-N-oxide | C43H58N4O13 | 838.94 | Metabolite |
| N-Demethyl Rifampicin | C42H56N4O12 | 808.91 | Metabolite |
| This compound | C42H48D8N4O12 | 816.96 | Internal Standard for N-Demethyl Rifampicin |
This table provides a list of key compounds involved in the metabolism of Rifampicin and highlights the specific role of this compound.
Tracing Metabolic Fates through Deuterium (B1214612) Labeling
The use of stable isotope-labeled compounds, such as those containing deuterium, is a powerful technique in drug metabolism studies. researchgate.net Deuterium labeling allows researchers to trace the metabolic fate of a drug and its metabolites within a biological system with high precision. nih.govnih.gov When a deuterated drug is administered, its metabolic products will retain the deuterium label, creating a unique isotopic signature. This signature allows for clear differentiation between the drug-derived material and endogenous molecules in complex biological matrices when analyzed by mass spectrometry. researchgate.net
This approach, sometimes referred to as Deuterium Metabolic Imaging (DMI) in broader contexts, enables the tracking of substrate fluxes through metabolic pathways. nih.govnih.govcardiff.ac.uk By using a deuterated version of a parent drug, researchers can identify and quantify its metabolites, including N-Demethyl Rifampicin, providing a clear picture of the biotransformation pathways. researchgate.net The incorporation of deuterium atoms can also affect the metabolic and pharmacokinetic properties of a compound, a factor that is considered in the design and interpretation of such studies. researchgate.net
Comparative Metabolic Pathway Analysis Across Species
The biotransformation of drugs can vary significantly between different species. Understanding these differences is critical for the preclinical evaluation of drug candidates. Studies have shown that Rifampicin is metabolized into several products, including demethylated and desacetylated forms. researchgate.net
Microbial systems are often used as models for mammalian metabolism to produce and study drug metabolites. For instance, the fungus Cunninghamella elegans has been shown to transform Rifampicin into metabolites such as rifampicin quinone through pathways that include oxidation and demethylation. researchgate.net Similarly, studies using rat liver fractions have identified metabolites like demethyl rifampicin and desacetyl rifampicin, which are also observed in vivo in rats. researchgate.net These comparative analyses across species, from microbes to rodents to humans, are essential for building a comprehensive metabolic profile of a drug. The use of deuterated standards in these studies facilitates the accurate identification and quantification of metabolites across these different biological systems.
Identification and Structural Elucidation of N-Demethyl Rifampicin and Related Metabolites
The definitive identification and structural confirmation of metabolites are paramount in metabolism studies. A combination of advanced analytical techniques is employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being central to the process.
Mass Fragmentation Pattern Delineation
Mass spectrometry is a key analytical tool for identifying drug metabolites. Each molecule, when ionized and fragmented within a mass spectrometer, produces a unique fragmentation pattern that serves as a chemical fingerprint. libretexts.org For Rifampicin, the precursor ion m/z 823 yields various product ions, with the most intense being m/z 791. researchgate.net
When analyzing N-Demethyl Rifampicin, its mass spectrum and fragmentation pattern are compared to that of the parent drug and a certified reference standard. The loss of a methyl group (CH3) results in a predictable mass shift. The use of a deuterated standard like this compound further aids in identification, as the deuterium atoms lead to a specific mass increase in the precursor and fragment ions, confirming the identity of the metabolite in a complex sample.
Table 1: Mass Spectrometry Data for Rifampicin and its Metabolites
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Rifampicin | C43H58N4O12 | 822.94 | 13292-46-1 |
| N-Demethyl Rifampicin | C42H56N4O12 | 808.91 | 13292-45-0 allmpus.com |
| Rifampicin Quinone | C43H56N4O12 | 820.92 | 13983-13-6 allmpus.com |
| 25-Desacetylrifampicin | C41H56N4O11 | 778.89 | 16783-92-9 |
Application of Hydrogen/Deuterium Exchange Mass Spectrometry (HDE-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a sophisticated technique used to investigate the structure and dynamics of proteins and their interactions with ligands, such as drugs. semanticscholar.orgmdpi.com This method measures the rate at which amide hydrogens on the backbone of a protein exchange with deuterium when the protein is in a deuterated solvent. The rate of exchange provides information about the protein's conformation, with regions that are buried or involved in binding exchanging more slowly.
While direct application of HDX-MS on this compound itself is not the primary use, this technique can be employed to study how Rifampicin and its metabolites, including N-Demethyl Rifampicin, interact with their biological targets, such as bacterial DNA-dependent RNA polymerase, or with metabolizing enzymes like cytochrome P450s. nih.gov Such studies can reveal how the binding of the metabolite might differ from the parent drug, providing insights into its pharmacological activity or metabolic stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (if applicable to labeled metabolite)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.govnih.gov It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of its exact structure. In the context of drug metabolism, NMR is used to confirm the structure of isolated metabolites.
Kinetic Characterization of Demethylation Reactions
Understanding the kinetics of metabolic reactions is essential for predicting a drug's half-life and potential for drug-drug interactions. The demethylation of Rifampicin to N-Demethyl Rifampicin is an enzymatically mediated process, and its rate can be characterized by key kinetic parameters.
Studies on the thermal decomposition of Rifampicin have provided insights into its stability under various conditions. scielo.brscielo.br However, the kinetic characterization of its enzymatic demethylation requires in vitro experiments using liver microsomes or recombinant enzymes. In these assays, the rate of formation of N-Demethyl Rifampicin from Rifampicin is measured over time at different substrate concentrations. The use of a deuterated internal standard is crucial for the accurate quantification of the metabolite via LC-MS/MS. From this data, key kinetic parameters can be determined.
Table 2: Key Parameters in Enzyme Kinetics
| Parameter | Description |
|---|---|
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |
| Maximum Velocity (Vmax) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Intrinsic Clearance (CLint) | The ratio of Vmax to Km, representing the enzyme's efficiency in metabolizing the substrate at low concentrations. |
While specific kinetic values for the N-demethylation of Rifampicin are determined experimentally in specialized studies, the general pharmacokinetic profile of Rifampicin has been well-documented, showing a half-life of approximately 2.5 to 3 hours, which can decrease with repeated administration due to the auto-induction of metabolic enzymes. nih.govnih.gov
Role of N Demethyl Rifampicin D8 in Analytical Standards and Reference Materials
Importance in Quality Control (QC) and Analytical Method Validation (AMV)
The use of isotopically labeled internal standards is a cornerstone of robust quality control (QC) and analytical method validation (AMV) in pharmaceutical analysis. N-Demethyl Rifampicin-d8 is instrumental in these processes for several key reasons:
Compensation for Matrix Effects: Biological samples such as plasma and urine are complex matrices that can interfere with the ionization of the analyte in mass spectrometry, leading to either suppression or enhancement of the signal. As this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects. By comparing the analyte's signal to the known concentration of the internal standard, these variations can be normalized, leading to more accurate quantification.
Correction for Variability in Sample Preparation: During the extraction of the analyte from the biological matrix, there can be variability in recovery rates. The use of an internal standard like this compound, which is added at the beginning of the sample preparation process, allows for the correction of these procedural inconsistencies.
Ensuring Precision and Accuracy: The precision of an analytical method is its ability to produce consistent results for the same sample, while accuracy refers to how close the measured value is to the true value. By minimizing the impact of matrix effects and sample preparation variability, this compound significantly improves both the precision and accuracy of the analytical method.
The validation of a bioanalytical method typically involves assessing parameters such as linearity, precision, accuracy, and stability. The following table illustrates representative data from a hypothetical method validation for the quantification of N-Demethyl Rifampicin (B610482) using this compound as an internal standard.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% |
| Inter-day Precision (%CV) | ≤ 15% | 6.2% |
| Accuracy (% Bias) | ± 15% | -3.8% |
| Recovery (%) | Consistent and reproducible | 85% |
Traceability and Certification of Reference Standards
The reliability of any analytical measurement is fundamentally dependent on the quality of the reference standards used. For this compound to be effectively utilized as an internal standard, its own purity and concentration must be accurately known and traceable.
Certified Reference Materials (CRMs): this compound is often supplied as a Certified Reference Material (CRM). lgcstandards.com CRMs are produced by accredited organizations and are accompanied by a certificate of analysis that provides information on the compound's identity, purity, and concentration, along with the uncertainty of these values. sigmaaldrich.com
Traceability: The certified values of a CRM are traceable to national or international standards, ensuring consistency and comparability of results across different laboratories and over time. This traceability is crucial for regulatory submissions and for maintaining the integrity of clinical and preclinical data. The production and certification of these standards often adhere to stringent quality management systems such as ISO 17034 and ISO/IEC 17025.
Application in Pharmaceutical Research and Development
This compound plays a significant role throughout the pharmaceutical research and development pipeline, particularly in the areas of drug metabolism and pharmacokinetics (DMPK).
Metabolite Identification and Quantification: The use of stable isotope-labeled compounds is invaluable in drug metabolism studies. By administering the parent drug and tracing the appearance of labeled metabolites, researchers can elucidate metabolic pathways. This compound can be used to confirm the identity of the N-demethylated metabolite and to accurately quantify its formation.
Bioequivalence Studies: In bioequivalence studies, which compare the bioavailability of a generic drug to a brand-name drug, the accurate measurement of both the parent drug and its major metabolites is often required. This compound would be an essential tool in such studies involving Rifampicin to ensure that the generic formulation results in a comparable metabolic profile.
The following table provides a hypothetical example of pharmacokinetic data that could be generated in a clinical study using this compound as an internal standard for the analysis of the N-Demethyl Rifampicin metabolite.
| Pharmacokinetic Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Cmax (ng/mL) | 150.2 | 25.8 |
| Tmax (hr) | 4.0 | 1.5 |
| AUC (ng*hr/mL) | 1250.6 | 310.4 |
| Half-life (hr) | 8.2 | 2.1 |
Emerging Research Directions and Advanced Applications
Integration with Quantitative Proteomics and Metabolomics Studies
The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based proteomics and metabolomics. N-Demethyl Rifampicin-d8 serves as an ideal internal standard for the quantification of its unlabeled counterpart, N-Demethyl Rifampicin (B610482). ucsb.edu By adding a known amount of the deuterated standard to a biological sample, researchers can correct for sample loss during preparation and variations in mass spectrometer response, leading to highly reliable quantitative data. nih.gov
In quantitative proteomics , while this compound is not directly used to label proteins, its application is crucial for studies investigating the downstream effects of Rifampicin and its metabolites on the proteome. For instance, in studies analyzing drug-metabolizing enzymes or off-target protein interactions, this compound can ensure accurate measurement of the metabolite's concentration, which can then be correlated with changes in protein expression levels. This is particularly relevant in systems biology approaches aiming to understand the complete cellular response to drug exposure.
In metabolomics , the integration of this compound is more direct. Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolite fluxes. nih.govnih.govcreative-proteomics.com By using this compound, researchers can precisely track the fate of this metabolite in complex biological systems. This allows for the elucidation of its downstream metabolic transformations and its impact on endogenous metabolic networks. ovid.comtandfonline.com This approach moves beyond simple static measurements of metabolite levels to provide a dynamic understanding of metabolic processes. creative-proteomics.com
Table 1: Conceptual Application of this compound in a Metabolomics Study
| Experimental Step | Description | Role of this compound |
| Sample Spiking | A known quantity of this compound is added to biological samples (e.g., plasma, tissue homogenates) at the initial stage of sample preparation. | Serves as an internal standard for accurate quantification of endogenous N-Demethyl Rifampicin. |
| Extraction | Metabolites, including both the labeled and unlabeled forms of N-Demethyl Rifampicin, are extracted from the biological matrix. | Co-extraction with the analyte of interest allows for correction of any extraction inefficiencies. |
| LC-MS/MS Analysis | The extracted metabolites are separated by liquid chromatography and detected by tandem mass spectrometry. | The deuterated standard is chemically identical to the analyte and thus co-elutes, but is distinguished by its higher mass. This allows for precise ratiometric quantification. |
| Data Analysis | The peak area ratio of the unlabeled analyte to the labeled internal standard is used to calculate the absolute concentration of N-Demethyl Rifampicin in the original sample. | Enables the generation of highly accurate and reproducible quantitative data, minimizing matrix effects and instrumental variability. |
Development of Multiplexed Isotopic Labeling Strategies
Multiplexed isotopic labeling techniques have revolutionized quantitative proteomics by allowing the simultaneous comparison of multiple samples in a single mass spectrometry experiment. nih.govmetwarebio.com While this compound itself is a single labeled compound, it can be incorporated into broader multiplexed experimental designs.
For example, in a study investigating the dose-dependent effects of Rifampicin on a cellular system, different cell populations could be treated with varying concentrations of the parent drug. The resulting levels of the N-Demethyl Rifampicin metabolite in each sample can be accurately quantified using this compound as an internal standard. This quantitative metabolite data can then be correlated with proteomic changes measured using multiplexed strategies like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantification (iTRAQ). metwarebio.com This integrated "multi-omics" approach provides a more comprehensive understanding of the drug's mechanism of action.
Future advancements could involve the synthesis of a suite of N-Demethyl Rifampicin isotopologues with varying numbers of deuterium (B1214612) atoms. This would enable a form of multiplexing at the metabolite level, allowing for the simultaneous tracking of the metabolite's fate under different experimental conditions within a single sample.
Mechanistic Studies of Isotope Effects on Enzyme Kinetics (conceptual)
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the mass difference. ucsb.eduscispace.com This phenomenon can be a powerful tool for elucidating enzyme mechanisms. nih.govresearchgate.net Specifically, if the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step of an enzymatic reaction, a slower reaction rate will be observed compared to the cleavage of a carbon-hydrogen (C-H) bond. beilstein-journals.org
Conceptually, this compound could be used to probe the kinetics of enzymes that may further metabolize this compound. By comparing the rate of metabolism of N-Demethyl Rifampicin with that of this compound, researchers could determine if the cleavage of a bond at one of the deuterated positions is involved in the rate-determining step of the reaction.
Table 2: Conceptual Framework for a Kinetic Isotope Effect Study
| Parameter | N-Demethyl Rifampicin (Unlabeled) | This compound (Labeled) | Interpretation of Results |
| Substrate | Natural isotopologue | Deuterated isotopologue | Comparison of reaction rates between the two substrates. |
| Enzyme | Putative metabolizing enzyme (e.g., a Cytochrome P450) | Putative metabolizing enzyme (e.g., a Cytochrome P450) | The same enzyme is used to process both substrates under identical conditions. |
| Observed Reaction Rate (V) | VH | VD | The ratio VH/VD gives the kinetic isotope effect (KIE). |
| Kinetic Isotope Effect (KIE) | N/A | Calculated as VH/VD | A KIE significantly greater than 1 would suggest that C-H bond cleavage at a deuterated position is a rate-limiting step in the metabolic reaction. A KIE close to 1 would indicate that this bond cleavage is not rate-limiting. |
Such studies could provide valuable insights into the mechanisms of drug metabolism and the specific enzymes involved in the clearance of Rifampicin metabolites.
Future Methodological Advancements in Trace Analysis of Metabolites
The accurate detection and quantification of metabolites at very low concentrations, or trace levels, is a significant challenge in analytical chemistry. Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving high accuracy in trace analysis. nih.gov this compound is ideally suited for this purpose.
Future methodological advancements in mass spectrometry, such as improved ionization techniques and more sensitive detectors, will further enhance the utility of deuterated standards like this compound. rsc.orgnist.gov These advancements will enable the quantification of N-Demethyl Rifampicin at even lower concentrations in complex biological matrices, such as cerebrospinal fluid or microdialysis samples. This will be critical for detailed pharmacokinetic and pharmacodynamic studies, as well as for understanding the distribution of the metabolite in different tissues and cellular compartments.
The combination of advanced instrumentation with the use of high-purity, stable isotope-labeled standards like this compound will continue to push the boundaries of sensitivity and accuracy in the trace analysis of drug metabolites, leading to a deeper understanding of their biological roles and clinical implications.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing the purity and isotopic enrichment of N-Demethyl Rifampicin-d8?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for assessing isotopic enrichment and chemical purity. Deuterated compounds like Rifampicin-d8 require baseline separation to distinguish isotopic peaks, as overlapping signals can lead to quantification errors. Gas chromatography (GC) with flame ionization detection may also be used for volatile derivatives, but sample preparation must avoid degradation (e.g., using Tris-(2-carboxyethyl)phosphine hydrochloride to stabilize thiol groups) . Pharmacopeial guidelines (USP32) emphasize reagent specifications, including purity thresholds (≥98%) and distilling ranges for solvents, which apply to synthesis and quality control .
Q. How does the deuterium labeling in this compound influence its metabolic stability in pharmacokinetic studies?
- Methodology : Deuterium labeling at metabolic soft spots (e.g., methyl groups) slows hepatic degradation via the kinetic isotope effect. For this compound, in vitro assays using human liver microsomes (HLMs) should compare metabolic half-lives against non-deuterated analogs. LC-MS/MS is critical for tracking deuterium retention in metabolites, as seen in studies on Rifampicin-d8’s antiviral activity . Ensure assays include controls for enzyme activity (e.g., CYP3A4 inhibition) to isolate isotope effects from enzymatic variability .
Q. What protocols ensure the stability of this compound during long-term storage?
- Methodology : Store lyophilized forms at -80°C under inert gas (argon) to prevent oxidation. For solutions, use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to inhibit microbial growth. Stability testing under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for aggregate formation or de-deuteration .
Advanced Research Questions
Q. How can researchers resolve contradictions in CYP450 induction data between in vitro and in vivo models for this compound?
- Methodology : Discrepancies often arise from differences in enzyme expression levels or co-administered inhibitors. Use primary hepatocyte cultures with rifampicin (a known CYP3A4 inducer) as a positive control. For in vivo studies, employ transgenic mouse models expressing human CYP450 isoforms. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can reconcile data by accounting for tissue-specific enzyme activity and protein binding . Statistical frameworks like mixed-effects models are recommended to address inter-individual variability .
Q. What experimental designs mitigate interference from this compound’s autofluorescence in fluorescence-based assays?
- Methodology : Autofluorescence at excitation/emission wavelengths <500 nm can obscure readouts. Use fluorescence polarization assays with red-shifted probes (e.g., Cy5) or switch to luminescence-based detection (e.g., NanoLuc). Pre-experiment scans of the compound’s emission spectrum are essential to identify interference ranges. For cell-based assays, quenchers like Trypan Blue may reduce background noise .
Q. How do researchers validate the specificity of this compound’s interaction with bacterial RNA polymerase versus mammalian isoforms?
- Methodology : Conduct competitive binding assays using radiolabeled rifampicin (³H or ¹⁴C) and purified RNA polymerase subunits. Surface plasmon resonance (SPR) with immobilized bacterial RNA polymerase can quantify binding kinetics (KD, kon/koff). Cross-reactivity with mammalian enzymes is tested via electrophoretic mobility shift assays (EMSAs) using nuclear extracts .
Q. What statistical approaches are optimal for analyzing dose-response data in studies on this compound’s off-target effects?
- Methodology : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, while false discovery rate (FDR) corrections adjust for multiple comparisons in high-throughput screens. Bayesian hierarchical models improve precision in low-sample-size studies. Replicate experiments must follow NIH guidelines for preclinical reproducibility, including randomization and blinding .
Methodological Best Practices
- Data Contradiction Analysis : Use sensitivity analyses to identify outliers or confounding variables. For example, rifampicin’s CYP3A4 induction reduces mifepristone AUC by 6.3-fold; similar mechanisms may apply to this compound. Cross-validate findings with orthogonal methods (e.g., SPR vs. ITC for binding assays) .
- Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Include raw data in supplementary materials and detailed SOPs for deuterated compound handling to meet journal requirements (e.g., Journal of Phytomedicine and Therapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
